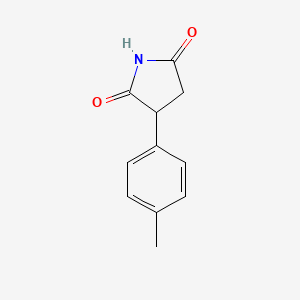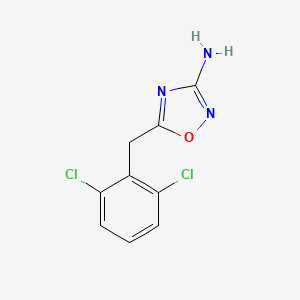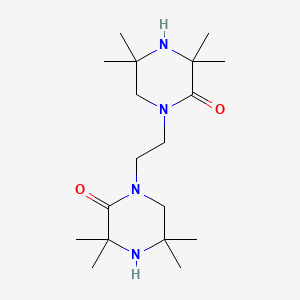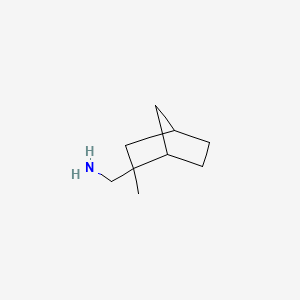
3-(4-Methylphenyl)pyrrolidine-2,5-dione
Overview
Description
3-(4-Methylphenyl)pyrrolidine-2,5-dione is a chemical compound with the CAS Number: 71857-51-7 . It has a molecular weight of 189.21 . The IUPAC name for this compound is 3-(4-methylphenyl)-2,5-pyrrolidinedione . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 3-(4-Methylphenyl)pyrrolidine-2,5-dione is 1S/C11H11NO2/c1-7-2-4-8(5-3-7)9-6-10(13)12-11(9)14/h2-5,9H,6H2,1H3,(H,12,13,14) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
3-(4-Methylphenyl)pyrrolidine-2,5-dione is a powder at room temperature . It has a melting point range of 106-111 degrees Celsius .Scientific Research Applications
Drug Discovery
The pyrrolidine ring, a core structure in 3-(4-Methylphenyl)pyrrolidine-2,5-dione, is widely used in drug discovery due to its non-planarity and ability to adopt various conformations, enhancing the interaction with biological targets . This compound can be utilized to develop novel biologically active compounds with target selectivity, particularly for the treatment of human diseases.
Anticonvulsant Activity
The presence of a non-aromatic substituent like the sec-butyl group in the pyrrolidine-2,5-dione ring has been shown to positively affect anticonvulsant activity. This suggests that 3-(4-Methylphenyl)pyrrolidine-2,5-dione could be explored for potential anticonvulsant properties .
Cancer Research
Pyrrolidine derivatives have been evaluated for their anticancer potential. For instance, pyrrolidine thiosemicarbazone hybrids have shown activity against various cancer cell lines, indicating that 3-(4-Methylphenyl)pyrrolidine-2,5-dione could be a candidate for developing new anticancer agents .
Stereochemistry in Medicinal Chemistry
The stereogenicity of the pyrrolidine ring allows for the creation of different stereoisomers, which can lead to diverse biological profiles of drug candidates. The spatial orientation of substituents on 3-(4-Methylphenyl)pyrrolidine-2,5-dione can be manipulated to achieve selective binding to enantioselective proteins .
Synthetic Strategies
The compound can be used to explore synthetic strategies in medicinal chemistry, such as ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings. This flexibility makes it a valuable tool for chemists designing new compounds .
Pharmacophore Exploration
Due to the sp3-hybridization of the pyrrolidine ring, 3-(4-Methylphenyl)pyrrolidine-2,5-dione can be used to efficiently explore the pharmacophore space, which is crucial for the identification of the most critical features required for biological activity .
ADME/Tox Optimization
The introduction of heteroatomic fragments like pyrrolidine-2,5-dione in drug molecules is a strategic approach to modify physicochemical parameters and optimize ADME/Tox results for drug candidates. This compound could serve as a model for such modifications .
Enantioselective Binding
The different stereoisomers of 3-(4-Methylphenyl)pyrrolidine-2,5-dione can be studied for their enantioselective binding modes to proteins, which is significant for the development of drugs with fewer side effects and better efficacy .
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with a similar pyrrolidine ring structure have been reported to show activity against ck1γ and ck1ε .
Mode of Action
It is suggested that the chiral moiety of similar compounds influences kinase inhibition .
Biochemical Pathways
Compounds with similar structures have been reported to inhibit kinases such as ck1γ and ck1ε , which are involved in various cellular processes including cell division and circadian rhythms.
Result of Action
Similar compounds have shown nanomolar activity against ck1γ and ck1ε , suggesting potential cellular effects related to the inhibition of these kinases.
properties
IUPAC Name |
3-(4-methylphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-2-4-8(5-3-7)9-6-10(13)12-11(9)14/h2-5,9H,6H2,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTEQVNJUAHXKLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40825416 | |
| Record name | 3-(4-Methylphenyl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40825416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylphenyl)pyrrolidine-2,5-dione | |
CAS RN |
71857-51-7 | |
| Record name | 3-(4-Methylphenyl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40825416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7H-Imidazo[1,2-b][1,2,4]triazepin-8(9H)-one, 6,9-dimethyl-2,3-diphenyl-](/img/structure/B1660046.png)
![N-[1-Carbamoyl-2-(4-dimethylamino-phenyl)-vinyl]-benzamide](/img/structure/B1660047.png)


![1-Butyl-1-[2-[2-[2-[butyl(phenylcarbamoyl)amino]ethoxy]ethoxy]ethyl]-3-phenylurea](/img/structure/B1660051.png)
![Ethanone, 1-[4-methyl-2-(2-pyridinylamino)-5-thiazolyl]-](/img/structure/B1660052.png)
![[3-(Chloromethyl)-1,2-oxazol-5-yl]methanol](/img/structure/B1660053.png)

![N-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]pyridine-4-carboxamide](/img/structure/B1660055.png)
![(7-Bromobicyclo[4.1.0]hept-7-yl)phenylmethanol](/img/structure/B1660057.png)
![Cyclopropane, 1,1'-[sulfonylbis(methylene)]bis[2,2-dichloro-](/img/structure/B1660058.png)